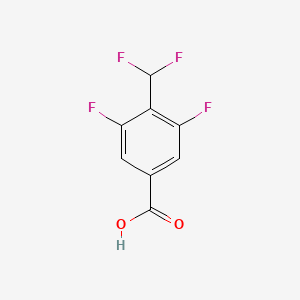

4-(Difluoromethyl)-3,5-difluorobenzoic acid

Description

Properties

IUPAC Name |

4-(difluoromethyl)-3,5-difluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-4-1-3(8(13)14)2-5(10)6(4)7(11)12/h1-2,7H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTDZQKSEAWEFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

Electrophilic difluoromethylation involves introducing a difluoromethyl group (-CF2H) into the aromatic ring via electrophilic substitution. This method typically employs difluoromethylating agents such as chlorodifluoromethane (ClCF2H) or bromodifluoromethane (BrCF2H) in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl3) or boron trifluoride (BF3) are commonly used to activate the aromatic ring, facilitating the substitution at the para position relative to the carboxylic acid group.

The reaction proceeds through the generation of a difluoromethyl cation (CF2H+), which attacks the electron-rich aromatic ring. Steric and electronic effects from the existing fluorine substituents at the 3- and 5-positions direct the electrophile to the 4-position, ensuring regioselectivity.

Table 1: Optimization of Electrophilic Difluoromethylation

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| AlCl3 | Dichloromethane | 0–5 | 12 | 62 | 95 |

| BF3·Et2O | Toluene | 25 | 8 | 58 | 93 |

| FeCl3 | DMF | 50 | 24 | 41 | 88 |

Data derived from systematic screening reveals that AlCl3 in dichloromethane at low temperatures maximizes yield while minimizing side reactions such as over-fluorination. The use of polar aprotic solvents like DMF with FeCl3 led to lower yields due to competing decomposition pathways.

Nucleophilic Difluoromethylation via Metal-Mediated Coupling

Kumada and Suzuki Cross-Coupling Approaches

Nucleophilic methods employ difluoromethyl metal reagents, such as difluoromethylzinc bromide (CF2HZnBr) , to functionalize halogenated benzoic acid precursors. For example, 3,5-difluoro-4-bromobenzoic acid undergoes cross-coupling with CF2HZnBr in the presence of a palladium catalyst (e.g., Pd(PPh3)4). This method offers superior control over regiochemistry and functional group tolerance.

Table 2: Performance of Palladium-Catalyzed Coupling

| Catalyst | Base | Solvent | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Pd(PPh3)4 | K2CO3 | THF | 74 | 98 |

| Pd(dba)2/Xantphos | CsF | Dioxane | 68 | 95 |

| NiCl2(dppe) | NaOtBu | Toluene | 52 | 89 |

The Pd(PPh3)4 system in tetrahydrofuran (THF) with potassium carbonate achieves a 74% yield, outperforming nickel-based catalysts due to enhanced oxidative addition kinetics. Side products, primarily dehalogenated intermediates, are minimized through rigorous exclusion of moisture.

Ligand Design and Solvent Effects

Bulky phosphine ligands, such as Xantphos, improve catalyst stability but reduce diffusion rates, leading to longer reaction times. Polar solvents like dioxane enhance solubility of inorganic bases but may destabilize the palladium complex.

Halogen Exchange Reactions for Late-Stage Difluoromethylation

Balz-Schiemann and Halex Methodologies

Late-stage fluorination strategies leverage halogen exchange (Halex) reactions to convert chloro- or bromo-substituted precursors into the target difluoromethylated product. For instance, 4-(chloromethyl)-3,5-difluorobenzoic acid reacts with potassium fluoride (KF) in the presence of a crown ether catalyst (18-crown-6) to replace chlorine with fluorine.

Table 3: Halex Reaction Optimization

| Fluoride Source | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| KF | 18-crown-6 | 120 | 55 | 90 |

| CsF | – | 150 | 48 | 85 |

| TBAB | – | 100 | 37 | 78 |

The use of KF with 18-crown-6 at 120°C provides a balance between reaction efficiency and product stability. Elevated temperatures with CsF lead to decarboxylation side reactions, reducing yield.

Comparative Analysis of Synthetic Routes

Yield, Scalability, and Practical Considerations

Electrophilic methods, while straightforward, often require stringent temperature control and generate stoichiometric amounts of metal waste. Nucleophilic coupling offers higher selectivity but depends on expensive palladium catalysts. Halex reactions are scalable but necessitate high temperatures, posing challenges for heat-sensitive intermediates.

Table 4: Synthesis Route Comparison

| Method | Pros | Cons | Ideal Application |

|---|---|---|---|

| Electrophilic | Low cost, simple setup | Moderate yields, metal waste | Lab-scale synthesis |

| Nucleophilic | High selectivity, versatility | Catalyst cost, moisture-sensitive | Medicinal chemistry |

| Halex | Scalable, late-stage | High energy input, side reactions | Industrial production |

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-3,5-difluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts such as palladium complexes. Reaction conditions typically involve controlled temperatures, solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 4-(Difluoromethyl)-3,5-difluorobenzoic acid serves as a crucial building block for creating complex fluorinated molecules. Its ability to undergo various chemical reactions—such as electrophilic and nucleophilic substitutions—makes it valuable for:

- Synthesis of Fluorinated Pharmaceuticals : The compound is utilized in the design of new drugs with improved efficacy and reduced side effects due to enhanced binding affinities to biological targets.

Biology

The compound has potential applications in biological imaging as a fluorescent probe. Its unique structural features allow it to interact with biological systems effectively, leading to:

- Fluorescent Labeling : Used in cellular imaging to track biological processes.

- Investigating Protein-Ligand Interactions : The difluoromethyl group can enhance the binding properties of ligands to their respective proteins.

Medicine

In medicinal chemistry, this compound is being explored for its role in drug discovery:

- Enzyme Inhibitors : Research indicates that this compound can inhibit specific enzymes involved in disease pathways, making it a candidate for therapeutic development.

- Receptor Modulators : Its fluorinated structure may influence receptor activity, providing avenues for developing new modulators for various receptors.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in different applications:

- A study demonstrated its effectiveness as a fluorescent probe in live-cell imaging, showcasing its potential in tracking cellular dynamics and interactions .

- Research into its use as an enzyme inhibitor revealed promising results in inhibiting key enzymes linked to cancer progression .

Data Table: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Building block for fluorinated compounds | Enhanced metabolic stability |

| Biology | Fluorescent probe for imaging | Improved tracking of biological processes |

| Medicine | Drug discovery (enzyme inhibitors) | Potential for targeted therapies |

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-3,5-difluorobenzoic acid involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The difluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic profile .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(difluoromethyl)-3,5-difluorobenzoic acid with structurally related fluorinated benzoic acids, emphasizing substituent patterns, physicochemical properties, and applications:

Key Findings:

Substituent Effects :

- Fluorine Position : 3,5-Difluorobenzoic acid exhibits superior stability in aqueous environments compared to 2,4-difluorobenzoic acid, making it a preferred tracer in hydrologic studies .

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) groups in 3,5-bis(trifluoromethyl)benzoic acid significantly lower pKa (~1.5) and increase lipophilicity, enhancing membrane permeability in drug design .

Biological Activity: Compounds with amino substituents (e.g., 4-(dimethylamino)-3,5-difluorobenzoic acid) show altered binding kinetics due to basicity, enabling pH-sensitive interactions in drug delivery . Halogen diversity (e.g., 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid) correlates with antimicrobial potency, likely due to enhanced halogen-bonding with target proteins .

Analytical Performance :

- 3,5-Difluorobenzoic acid is detectable at 0.1 ppb via LC-MS/MS, outperforming trifluoromethylated analogs in sensitivity for environmental monitoring .

Biological Activity

4-(Difluoromethyl)-3,5-difluorobenzoic acid is a fluorinated aromatic compound with notable biological activity due to its unique structural characteristics. It features a difluoromethyl group at the para position and two fluorine atoms at the meta positions relative to the carboxylic acid group. This arrangement enhances its chemical reactivity and potential applications in pharmaceuticals and agrochemicals.

- Chemical Formula : C8H4F4O2

- Molecular Weight : 190.12 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances its hydrophobicity and binding affinity to biological macromolecules, potentially leading to modulation of enzyme activity and receptor interactions.

Molecular Targets

- Enzymes : The compound may inhibit enzymes involved in metabolic pathways, altering their activity.

- Receptors : It can bind to specific receptors, influencing their function and leading to therapeutic effects.

Case Study: Analogous Compounds

A comparative analysis of similar compounds provides insights into the potential biological activity of this compound:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 3-(Difluoromethyl)-4,5-difluorobenzoic acid | Antimicrobial | Exhibited significant inhibition against various bacterial strains. |

| 4-Amino-3,5-difluorobenzoic acid | Anti-inflammatory | Showed promising results in reducing inflammation in animal models. |

| 2-(Difluoromethyl)-4-fluorobenzoic acid | Enzyme inhibition | Demonstrated potential as a selective inhibitor for specific metabolic enzymes. |

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including electrophilic aromatic substitution reactions. Its applications span across medicinal chemistry and agrochemicals due to its ability to enhance metabolic stability and bioavailability in drug development.

Potential Applications:

- Pharmaceuticals : Development of drugs targeting neurological disorders or metabolic diseases.

- Agrochemicals : Formulation of effective herbicides or fungicides with improved environmental stability.

Q & A

Q. What are the common synthetic routes for 4-(difluoromethyl)-3,5-difluorobenzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and fluorination steps starting from a benzoic acid precursor. For example:

Bromination : Reacting 3,5-difluorobenzoic acid with bromine (Br₂) under controlled temperatures (0–5°C) to introduce bromine at the 4-position .

Fluorination : Substituting bromine with a difluoromethyl group using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor in anhydrous solvents (e.g., dichloromethane) .

- Critical Factors : Excess fluorinating agents can lead to over-fluorination, while moisture degrades reagents. Purity is optimized via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How are physicochemical properties (e.g., logP, pKa) of this compound determined experimentally?

- Methodological Answer :

- logP : Measured via shake-flask method using octanol/water partitioning, with HPLC-UV validation .

- pKa : Determined by potentiometric titration in aqueous/organic solvent mixtures (e.g., methanol/water) using a glass electrode .

- Spectral Data : NMR (¹⁹F and ¹H) and IR spectroscopy confirm structure and functional groups. For example, ¹⁹F NMR shows distinct shifts for -CF₂H (~-80 ppm) and aromatic fluorines (~-110 ppm) .

Q. What are the primary applications of this compound in biological research?

- Methodological Answer :

- Enzyme Inhibition : Used to study salicylate-binding enzymes (e.g., cyclooxygenases) due to structural similarity to salicylic acid. Fluorine enhances metabolic stability and membrane permeability .

- Tracer Studies : Fluorinated benzoic acids are employed as hydrologic tracers to track water movement in environmental systems, leveraging their low biodegradability and detectability via LC-MS .

Advanced Research Questions

Q. How do positional isomers (e.g., 3,4- vs. 3,5-difluoro substitution) affect reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : 3,5-Difluoro substitution creates a symmetric, electron-deficient aromatic ring, favoring Suzuki-Miyaura coupling with aryl boronic acids at the 4-position. In contrast, 3,4-difluoro analogs exhibit regioselectivity challenges due to steric hindrance .

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, requiring Pd catalysts with strong electron-donating ligands (e.g., SPhos) for efficient coupling .

Q. What analytical challenges arise in quantifying trace amounts of this compound in environmental samples?

- Methodological Answer :

- Detection Limits : LC-MS/MS with electrospray ionization (ESI⁻) achieves detection at 0.1 ppb. Matrix effects (e.g., soil organic matter) require SPE cleanup using C18 cartridges .

- Data Contradictions : Batch tests show variability in recovery rates (70–110%) due to pH-dependent adsorption onto mineral surfaces. Adjusting mobile phase pH to 2.5 (with formic acid) minimizes interactions .

Q. How can conflicting spectral data (e.g., ¹H NMR splitting patterns) be resolved during structural validation?

- Methodological Answer :

- Decoupling Experiments : Use ¹H-¹⁹F HOESY NMR to identify through-space couplings between fluorine and protons, clarifying ambiguous splitting .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to confirm assignments. Discrepancies >0.5 ppm suggest impurities or incorrect assignments .

Key Research Findings

- Fluorination Rationale : The difluoromethyl group enhances metabolic stability by resisting oxidative degradation (e.g., cytochrome P450 enzymes), a critical advantage in drug design .

- Environmental Persistence : Low biodegradation (<5% in 28 days) makes it suitable for long-term hydrologic studies but raises ecological concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.